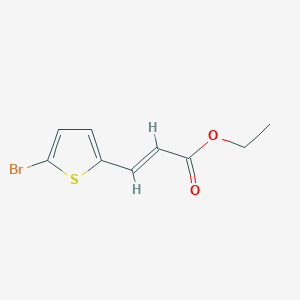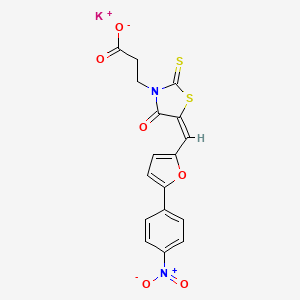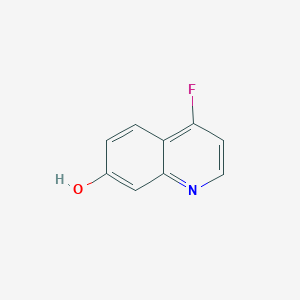
4-Fluoroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinolin-7-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods often involve optimized synthetic procedures to enhance yield and reduce costs. These methods may include the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinolone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Fluoroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoroquinolin-7-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication, leading to bacterial cell death . This mechanism is similar to other fluoroquinolones, making it effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 4-Fluoroquinolin-7-ol is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct properties compared to other fluoroquinolones . Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a valuable compound in the development of new antibiotics .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-7-ol |
InChI |
InChI=1S/C9H6FNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |
InChI Key |
AGBNZJHUIZVFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


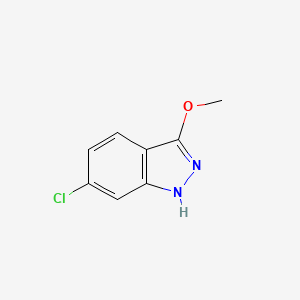
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
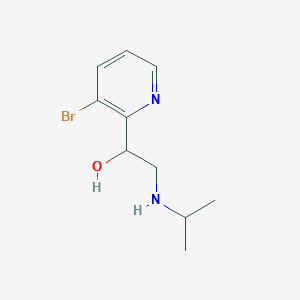
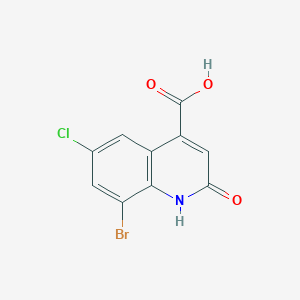
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)
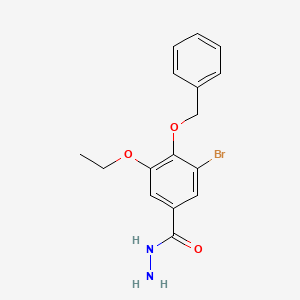
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)
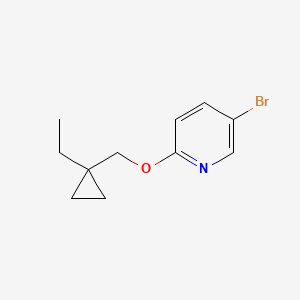
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)
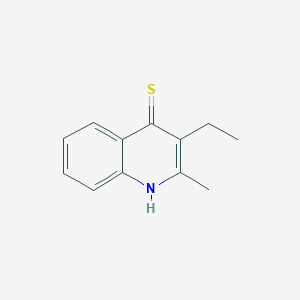
![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
